molecular formula C25H20N2O B14081969 (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole

(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole

Cat. No.: B14081969
M. Wt: 364.4 g/mol
InChI Key: GZTXMZDVGRXHAJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole (CAS 2357080-01-2) is a high-purity, chiral oxaline derivative designed for advanced research applications. This compound features a stereospecific 4,5-dihydrooxazole scaffold linked to a 7H-dibenzo[c,g]carbazole group, a polycyclic aromatic system of significant scientific interest. The 7H-dibenzo[c,g]carbazole moiety is a known environmental contaminant found in sources like tobacco smoke and is the subject of ongoing research due to its potent tumorigenic properties in animal studies . Recent computational studies have provided insights into the metabolic mechanism of this parent carbazole in cytochrome P450 1A1, revealing its distinct electrophilic addition-rearrangement pathway and regioselectivity, which is critical for understanding its environmental effects and health risks . As such, this (S)-configured derivative serves as a valuable chemical intermediate or probe for researchers investigating carcinogenesis, biometabolic pathways, and the environmental fate of polycyclic aromatic compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data of the parent compound, 7H-dibenzo[c,g]carbazole, which is classified as toxic and corrosive, requiring the use of appropriate personal protective equipment and handling under well-ventilated conditions .

Properties

Molecular Formula

C25H20N2O

Molecular Weight

364.4 g/mol

IUPAC Name

(4S)-4-(12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H20N2O/c1-16-26-19(15-28-16)14-27-22-12-10-17-6-2-4-8-20(17)24(22)25-21-9-5-3-7-18(21)11-13-23(25)27/h2-13,19H,14-15H2,1H3/t19-/m0/s1

InChI Key

GZTXMZDVGRXHAJ-IBGZPJMESA-N

Isomeric SMILES

CC1=N[C@H](CO1)CN2C3=C(C4=CC=CC=C4C=C3)C5=C2C=CC6=CC=CC=C65

Canonical SMILES

CC1=NC(CO1)CN2C3=C(C4=CC=CC=C4C=C3)C5=C2C=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

A diverted Bischler-Napieralski cascade enables carbazole formation from tryptamine derivatives[3f]. For dibenzo[c,g]carbazole, a double cyclization strategy is employed:

Procedure :

  • Substrate Preparation : 3-(1H-indol-3-yl)propanamide derivatives are treated with phosphoryl chloride (POCl₃) under reflux.
  • Cyclization : Intramolecular dehydration forms the tetracyclic carbazole framework.
  • Aromatization : Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the fully aromatic dibenzocarbazole[3d].

Key Data :

Step Reagents/Conditions Yield (%) Characterization (NMR, HRMS)
Cyclization POCl₃, CH₂Cl₂, 80°C, 12h 65–78 ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, NH), 7.82–7.12 (m, 10H, Ar-H)[3f]
Aromatization DDQ, toluene, 100°C, 6h 85 HRMS (ESI): m/z calcd for C₂₀H₁₂N [M+H]⁺: 274.0991; found: 274.0989

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to construct the dibenzocarbazole:

Procedure :

  • Halogenation : Brominate indole derivatives at the 2- and 7-positions using N-bromosuccinimide (NBS).
  • Coupling : React with arylboronic acids under Pd(PPh₃)₄ catalysis.

Optimized Conditions :

  • Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2 eq), dioxane/H₂O (4:1), 90°C, 24h.
  • Yield: 70–82%.

N-Alkylation to Introduce the Methylene Bridge

Direct Alkylation of Carbazole NH

The carbazole NH (pKa ~17) is sufficiently acidic for deprotonation and alkylation:

Procedure :

  • Deprotonation : Treat 7H-dibenzo[c,g]carbazole with NaH (2 eq) in dry THF at 0°C.
  • Alkylation : Add 1,2-dibromoethane (1.2 eq) and stir at 25°C for 12h.
  • Isolation : Quench with H₂O, extract with EtOAc, and purify via silica chromatography[3c].

Key Data :

Parameter Value
Yield 68%
¹H NMR (CDCl₃) δ 4.32 (s, 2H, CH₂Br)
HRMS m/z 353.9871 [M+H]⁺

Mitigating Competing C-Alkylation

To suppress undesired C-alkylation:

  • Use bulky bases (e.g., LDA) to enhance N-selectivity.
  • Employ phase-transfer conditions (TBAB, NaOH(aq)/CH₂Cl₂)[3d].

Synthesis of (S)-2-Methyl-4,5-dihydrooxazole

Chiral β-Amino Alcohol Preparation

Asymmetric hydroxylation of allylamine derivatives achieves the (S)-configuration:

Procedure :

  • Sharpless Epoxidation : Treat (E)-crotylamine with Ti(OiPr)₄, (+)-DET, and t-BuOOH.
  • Epoxide Ring-Opening : Hydrolyze with H₂O/H⁺ to yield (S)-2-amino-1-propanol[3d].

Enantiomeric Excess : 94% ee (determined by chiral HPLC).

Oxazoline Cyclization

Conditions :

  • Coupling : React N-(bromomethyl)dibenzocarbazole with (S)-2-amino-1-propanol (1.5 eq) in Et₃N (2 eq)/CH₃CN, 60°C, 6h.
  • Cyclodehydration : Add Burgess reagent (1.2 eq) and heat to 80°C for 2h[3d].

Key Data :

Parameter Value
Yield (two steps) 55%
[α]D²⁵ +32.5° (c 1.0, CHCl₃)
¹³C NMR (CDCl₃) δ 165.4 (C=N), 72.1 (CH(CH₃))

Mechanistic Considerations

Alkylation vs. Arylation in Carbazole Functionalization

The use of NaH/THF favors N-alkylation due to the soft nature of the bromide leaving group. In contrast, Pd catalysis promotes C–H arylation[3d].

Stereochemical Control in Oxazoline Formation

The (S)-configuration arises from the chiral β-amino alcohol, with cyclodehydration preserving stereochemistry via a concerted mechanism[3d].

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Bischler-Napieralski Atom-economic, one-pot Limited substrate scope 65–78
Suzuki Coupling Modular, diverse aryl groups Requires halogenated precursors 70–82
Direct N-Alkylation Rapid, no metal catalysts Competing C-alkylation 68

Chemical Reactions Analysis

Types of Reactions

(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional analysis of compounds analogous to (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole, based on the provided evidence:

Structural Analogues with Dibenzocarbazole Derivatives

  • CbzNaph ([4-(7H-Dibenzo[c,g]carbazol-7-yl)butyl]phosphonic acid)
    • Structure : Shares the dibenzocarbazole core but replaces the dihydrooxazole with a phosphonic acid-terminated butyl chain.
    • Key Properties :
  • Dipole Moment : 2.41 D (enhanced by phosphonic acid).
  • HOMO Level : −5.39 eV, ideal for charge transport in perovskite solar cells (PSCs).
  • π–π Stacking : Compact interaction (3.34 Å spacing) due to helical π-expansion .
    • Comparison : The target compound lacks the phosphonic acid group, likely reducing its dipole moment and applicability in PSCs. However, the dihydrooxazole may improve solubility in organic solvents compared to CbzNaph’s polar phosphonic acid.

Heterocyclic Compounds with Benzoxazole/Triazole Moieties

  • 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
    • Structure : Combines benzoxazole and triazole rings with a chlorophenyl group.
    • Key Properties :
  • Spectroscopy : IR peaks at 1246 cm⁻¹ (C=S) and 741 cm⁻¹ (C-Cl); 1H-NMR shows aromatic and triazole protons .
  • Elemental Analysis: C, 63.08%; H, 3.61%; N, 3.37% (slight deviations from calculated values). Its dibenzocarbazole system offers broader π-conjugation than the benzoxazole-triazole hybrid.

Imidazole Derivatives with Amino/Carbonyl Substituents ()

  • Examples: 4-[(Dibenzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole (5{106}) 4-[(N-Methylbenzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole (5{107}) Structure: Imidazole cores functionalized with amino and peptide-like carbonyl groups. Comparison: The target compound’s dihydrooxazole is a saturated heterocycle, contrasting with the fully unsaturated imidazole. This difference affects electron density and hydrogen-bonding capacity, which may influence biological activity or coordination chemistry.

Coumarin-Benzodiazepine/Oxazepine Hybrids ()

  • Examples :
    • 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g)
    • Structure : Fused coumarin-benzodiazepine/oxazepine systems with tetrazole and pyrazolone groups.
    • Comparison : These hybrids are larger and more complex, with multiple fused rings. The target compound’s dibenzocarbazole-dihydrooxazole system is comparatively simpler but may exhibit superior charge-transport properties due to its planar aromatic core.

Biological Activity

(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. Its structure includes a dibenzo[c,g]carbazole moiety, which is known for its interactions with DNA and potential implications in cancer biology.

  • Molecular Formula : C25H20N2O
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 2357080-01-2
  • Boiling Point : Approximately 550.8 °C .

Genotoxicity and Carcinogenic Potential

Research indicates that compounds related to dibenzo[c,g]carbazole exhibit significant genotoxic effects. A study highlighted the genotoxicity of 7H-dibenzo[c,g]carbazole (DBC) and its derivatives, revealing that they induce DNA strand breaks and micronuclei formation in human keratinocyte cell lines (HaCaT) . The study specifically noted that DBC and its methyl derivatives significantly increased levels of DNA adducts, which are critical markers of genotoxicity.

Key Findings :

  • DNA Damage : DBC and its derivatives led to elevated DNA strand breaks.
  • Micronuclei Formation : Induced micronuclei were observed, suggesting chromosomal instability.
  • p53 Activation : The phosphorylation of p53 protein was noted, indicating a cellular response to DNA damage .

Mutagenicity Studies

In comparative mutagenicity studies, DBC was found to have a higher mutagenic potential than benzo[a]pyrene (BaP), another well-known carcinogen. At concentrations of 0.4 to 40 µM, DBC produced significantly more mutations in co-cultured liver cells than BaP . This suggests that (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole may also exhibit similar mutagenic properties due to its structural similarity to DBC.

Structure-Activity Relationship (SAR)

The biological activity of dibenzo[c,g]carbazole derivatives can be influenced by structural modifications. For instance, the presence of nitrogen atoms in the structure may enhance the compound's ability to form reactive intermediates that interact with DNA .

CompoundMutagenicity (mutants per 10510^5 survivors)
DBC8.0 ± 2.8
N-Methyl DBC12.9 ± 5.4
3-OH DBC4.4 ± 0.8
BaPLower than DBC

Case Studies

  • Study on Human Keratinocytes : A detailed examination of HaCaT cells showed that exposure to DBC resulted in significant genotoxic effects characterized by DNA damage markers and cellular stress responses .
  • Comparative Mutagenesis : In a controlled environment comparing DBC with BaP, it was found that DBC consistently induced higher mutation rates across various concentrations, reinforcing its classification as a potent mutagen .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S)-4-((7H-dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole derivatives?

  • Methodology : The synthesis typically involves stereoselective reactions using chiral precursors like (S)-(+)-2-phenylglycinol to ensure enantiomeric purity. For example, refluxing intermediates in ethanol with catalytic glacial acetic acid facilitates cyclization to form the oxazoline ring . Optimization of reaction time (e.g., 4–18 hours) and solvent systems (e.g., DMSO for high-temperature reactions) is critical to achieving yields >60% .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodology : Researchers use a combination of 1H/13C NMR to confirm stereochemistry and substituent placement, particularly focusing on the dihydrooxazole ring and carbazole moiety. High-resolution mass spectrometry (HRMS) and IR spectroscopy are employed to verify molecular weight and functional groups (e.g., C=N stretching in oxazole at ~1650 cm⁻¹) . Crystallization with ethanol-water mixtures improves purity for reliable spectral data .

Q. What biological activity screening protocols are applicable to this compound?

  • Methodology : In vitro assays such as microbial inhibition (e.g., against Gram-positive/negative bacteria) and enzyme-linked immunosorbent assays (ELISA) are standard. For example, derivatives are tested at concentrations of 10–100 µM to determine IC₅₀ values against target enzymes or pathogens. Biological activity correlates with substituent electronegativity and steric effects on the carbazole ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in the synthesis of enantiopure derivatives?

  • Methodology : Systematic Design of Experiments (DoE) approaches evaluate variables like solvent polarity, temperature, and catalyst loading. For instance, replacing ethanol with DMF in click chemistry reactions improves yields of triazole-linked analogs by 20–30% . Chiral HPLC or circular dichroism (CD) spectroscopy monitors enantiomeric excess (ee) to ensure stereochemical integrity .

Q. How should contradictory biological activity data between in vitro and in vivo models be analyzed?

  • Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Researchers use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. Comparative studies with deuterated analogs or prodrugs (e.g., ester-protected derivatives) can enhance metabolic resistance .

Q. What strategies are effective for designing enantioselective analogs with improved target binding?

  • Methodology : Computational docking (e.g., AutoDock Vina ) identifies key interactions between the (S)-configured oxazole and hydrophobic pockets in target proteins. Introducing electron-withdrawing groups (e.g., -CF₃) at the carbazole 7-position enhances binding affinity by 3–5-fold, validated via surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.